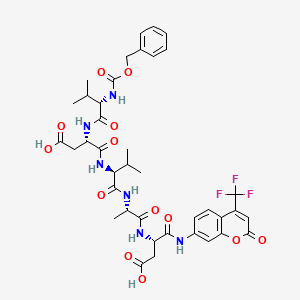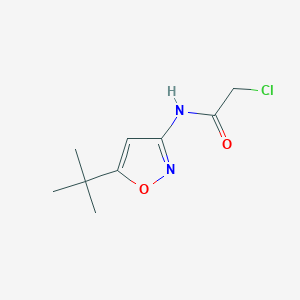
5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ruthenium-Catalyzed Synthesis
A study by Ferrini et al. (2015) outlines the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using ruthenium-catalyzed cycloaddition, underscoring the utility of triazole-based scaffolds in the development of biologically active compounds. This approach highlights the versatility of oxazole and triazole derivatives in medicinal chemistry, offering pathways to novel peptidomimetics and inhibitors with potential therapeutic applications (Ferrini et al., 2015).
Crystal and Molecular Structures
Research by Boechat et al. (2010) on the crystal and molecular structures of triazole derivatives, including those structurally related to oxazole compounds, emphasizes the importance of understanding the conformational and electronic characteristics of these molecules. Such studies are crucial for the design of compounds with desired biological and physical properties (Boechat et al., 2010).
Synthesis of Δ4-1,2,4-Oxadiazolin-3-carboxylic Acids
Pavez et al. (1987) demonstrated the synthesis of Δ4-1,2,4-oxadiazolin-3-carboxylic acids through a 1,3-dipolar cycloaddition, showcasing the synthetic versatility of oxazole derivatives and their potential in generating novel compounds with unique chemical properties (Pavez et al., 1987).
Spiro[cyclopropane-1,4′-oxazoline]s Synthesis
A method for synthesizing spiro[cyclopropane-1,4′-oxazoline]s as presented by Dalai et al. (2008) further illustrates the chemical utility of cyclopropyl and oxazole moieties in constructing complex molecular architectures. This research demonstrates the application of these structures in organic synthesis, highlighting their potential for creating diverse and complex molecular frameworks (Dalai et al., 2008).
Mécanisme D'action
Mode of Action
The mode of action of isoxazoles also depends on their specific structure and functional groups. Some isoxazoles have been found to interact with various enzymes and receptors in the body .
Biochemical Pathways
Isoxazoles can be involved in a variety of biochemical pathways. For example, some isoxazoles have been found to inhibit certain types of enzymes, which can affect various biochemical pathways .
Result of Action
The molecular and cellular effects of isoxazoles can vary widely. Some isoxazoles have been found to have anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of isoxazoles can be influenced by various environmental factors. For example, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate .
Propriétés
IUPAC Name |
5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(10)11)7(12-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANLQRSTXOHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1082329-71-2 | |
| Record name | 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)




![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)




![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)
![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)

